An In-Depth Technical Guide to the Physicochemical Characterization of 7-Bromo-2-chloro-6-fluoroquinoxaline
An In-Depth Technical Guide to the Physicochemical Characterization of 7-Bromo-2-chloro-6-fluoroquinoxaline
This guide provides a comprehensive framework for the physicochemical characterization of 7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated quinoxaline derivative of interest to researchers in medicinal chemistry and drug development. While quinoxalines are a well-established scaffold in pharmacologically active compounds, novel derivatives like this require rigorous profiling to ascertain their potential and guide optimization efforts. This document moves beyond a simple data sheet, offering both known properties and detailed, field-proven protocols for determining critical parameters essential for advancing a compound through the drug discovery pipeline.
The accurate measurement of physicochemical properties is a foundational pillar of drug development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor physicochemical characteristics are a leading cause of candidate attrition, making early and thorough characterization a crucial, resource-sparing strategy.[3] This guide is structured to empower researchers to generate a robust data package for 7-Bromo-2-chloro-6-fluoroquinoxaline or similar novel chemical entities.
Compound Identity and Known Properties
A precise understanding of a molecule's basic characteristics is the starting point for all further investigation. 7-Bromo-2-chloro-6-fluoroquinoxaline is a specific, substituted quinoxaline.
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Molecular Formula: C₈H₃BrClFN₂
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Molecular Weight: 261.48 g/mol
-
CAS Number: 1242336-59-3
The following table summarizes the currently available computed and vendor-supplied data for this compound. It is critical to recognize that computed values, while useful for initial assessment, must be confirmed by experimental data for definitive decision-making.
| Property | Value / Data | Source |
| Molecular Formula | C₈H₃BrClFN₂ | N/A |
| Molecular Weight | 261.48 g/mol | N/A |
| IUPAC Name | 7-bromo-2-chloro-6-fluoroquinoxaline | N/A |
| Canonical SMILES | C1=C(C2=NC(=C(N=C2C=C1F)Br)Cl) | N/A |
| Calculated LogP | 3.05 | ChemScene |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Note: The properties listed above are primarily from computational models and chemical supplier databases. Experimental verification is paramount.
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[4][5] Low solubility can create significant hurdles in formulation, lead to unreliable results in biological assays, and result in poor oral bioavailability.[5][6] We will outline protocols for two distinct but complementary solubility assays: kinetic and thermodynamic.
Kinetic solubility is a high-throughput measurement that reflects how readily a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[6][7] It is particularly useful in the early stages of discovery for rapidly ranking compounds.[4][6]
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol is adapted for a 96-well plate format for high-throughput screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-Bromo-2-chloro-6-fluoroquinoxaline in 100% DMSO.[8]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.[9]
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[7]
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature, protected from light.[6]
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which precipitation is observed relative to a set of standards indicates the kinetic solubility.[4][9]
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended incubation period allows the system to reach equilibrium.[5][10] This "shake-flask" method is considered the gold standard and is vital for lead optimization and preformulation studies.[5][10]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
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Sample Preparation: Add an excess amount of solid (powder) 7-Bromo-2-chloro-6-fluoroquinoxaline to a glass vial.[10]
-
Solvent Addition: Add a precise volume of the test buffer (e.g., PBS, pH 7.4) to the vial.[10]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10][11]
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Separation: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. Centrifugation prior to filtration is recommended to minimize filter clogging.[12]
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.[5][12]
Diagram: Solubility Workflow This diagram illustrates the decision-making process and experimental flow for assessing compound solubility.
Caption: Workflow for solubility assessment in drug discovery.
Lipophilicity: Balancing Potency and Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key parameter influencing permeability, metabolic stability, and target binding.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[13] While some lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[3][14]
Experimental Protocol: LogP Determination by RP-HPLC
The reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a faster and more resource-sparing alternative to the traditional shake-flask method for estimating logP.[15][16] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its logP value.[17]
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Calibration: Prepare a set of 5-7 reference standards with well-established logP values spanning a range that is expected to include the test compound (e.g., logP 1 to 5).[15]
-
Isocratic Elution: Inject each standard and the test compound onto the column under a series of isocratic conditions (e.g., 50%, 60%, 70%, 80% Solvent B). Record the retention time (t_R) for each run.
-
Calculate Capacity Factor (k'): For each compound at each isocratic condition, calculate the capacity factor k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[16]
-
Extrapolation: For each compound, plot log k' against the percentage of organic solvent. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the y-intercept, which is log k'_w.
-
Correlation: Plot the known logP values of the reference standards against their calculated log k'_w values. This creates the calibration curve.
-
Determine LogP: Use the log k'w value of 7-Bromo-2-chloro-6-fluoroquinoxaline and the linear equation from the calibration curve to calculate its experimental logP.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is crucial as it dictates a compound's charge state, which in turn affects its solubility, permeability, and target engagement in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4).[18][19] For quinoxalines, the nitrogen atoms in the ring are weakly basic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[18][20] It involves monitoring pH changes as a titrant is added to a solution of the compound.[19][21]
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation: Dissolve an accurately weighed amount of 7-Bromo-2-chloro-6-fluoroquinoxaline in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[18][20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[18][22] This point can be identified more accurately by plotting the first or second derivative of the curve.[22]
Diagram: Physicochemical Characterization Funnel This diagram shows how key physicochemical properties are evaluated to guide compound progression.
Caption: Integrated assessment of core physicochemical properties.
Chemical Stability
Assessing the intrinsic chemical stability of a new chemical entity is essential to ensure it can withstand the conditions of manufacturing, storage, and administration without degrading.[23][24] Stability studies evaluate the effect of environmental factors like pH, temperature, and light on the compound.[23][25]
Experimental Protocol: pH-Dependent Stability (Hydrolysis)
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, pH 7.4, and pH 9.0).
-
Incubation: Prepare solutions of the test compound in each buffer at a known concentration. Incubate these solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, take an aliquot from each solution and quench any further reaction (e.g., by dilution in mobile phase). Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.
-
Data Evaluation: Plot the natural logarithm of the compound concentration versus time for each pH condition. The degradation rate constant (k) can be determined from the slope of the line. This data helps predict the compound's shelf-life and identify potential liabilities in acidic or basic environments.[23]
Conclusion and Forward Look
The physicochemical properties of 7-Bromo-2-chloro-6-fluoroquinoxaline, as determined by the protocols outlined in this guide, will form the basis for its continued development. A compound with balanced solubility (>60 µg/mL is a common goal), a logP in the optimal range (typically 1-3 for oral drugs), and appropriate ionization and stability is significantly de-risked for further studies.[4] The experimental data generated through these self-validating systems provide the trustworthy foundation required for making informed decisions in medicinal chemistry programs, ultimately guiding the design of safer and more effective medicines.[26][27]
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